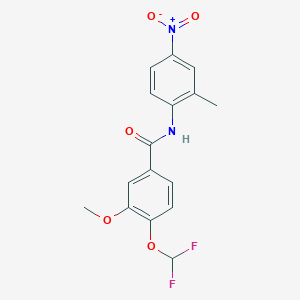
4-(difluoromethoxy)-3-methoxy-N-(2-methyl-4-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethoxy)-3-methoxy-N-(2-methyl-4-nitrophenyl)benzamide is an organic compound with a complex structure, featuring multiple functional groups including methoxy, difluoromethoxy, nitro, and amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethoxy)-3-methoxy-N-(2-methyl-4-nitrophenyl)benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzoic acid, 2-methyl-4-nitroaniline, and difluoromethoxy reagents.
Formation of Intermediate: The first step involves the nitration of 4-methoxybenzoic acid to introduce the nitro group
Amide Bond Formation: The final step involves coupling the intermediate with 2-methyl-4-nitroaniline to form the desired benzamide compound. This is typically achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but optimized for larger volumes. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups in the compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of new substituted derivatives with varied functional groups.
Scientific Research Applications
Chemistry
In organic synthesis, 4-(difluoromethoxy)-3-methoxy-N-(2-methyl-4-nitrophenyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate.
Biology
This compound may be explored for its potential biological activities. The presence of nitro and amide groups suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery research.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The difluoromethoxy group is known to enhance metabolic stability and bioavailability, which are desirable traits in drug development.
Industry
In the materials science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require chemical resistance or specific reactivity.
Mechanism of Action
The mechanism by which 4-(difluoromethoxy)-3-methoxy-N-(2-methyl-4-nitrophenyl)benzamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, inhibiting or activating their function. The nitro group could be involved in redox reactions, while the amide bond might facilitate binding to proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-N-(2-methyl-4-nitrophenyl)benzamide: Lacks the difluoromethoxy group, which may result in different chemical and biological properties.
4-(Difluoromethoxy)-3-methoxybenzamide:
N-(2-Methyl-4-nitrophenyl)benzamide: Lacks both the methoxy and difluoromethoxy groups, making it less versatile in chemical modifications.
Uniqueness
The presence of both difluoromethoxy and methoxy groups in 4-(difluoromethoxy)-3-methoxy-N-(2-methyl-4-nitrophenyl)benzamide makes it unique compared to its analogs. These groups can significantly influence the compound’s reactivity, stability, and potential biological activity, offering a broader range of applications in various fields.
Properties
Molecular Formula |
C16H14F2N2O5 |
|---|---|
Molecular Weight |
352.29 g/mol |
IUPAC Name |
4-(difluoromethoxy)-3-methoxy-N-(2-methyl-4-nitrophenyl)benzamide |
InChI |
InChI=1S/C16H14F2N2O5/c1-9-7-11(20(22)23)4-5-12(9)19-15(21)10-3-6-13(25-16(17)18)14(8-10)24-2/h3-8,16H,1-2H3,(H,19,21) |
InChI Key |
PJJDWZHTBZRVBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=C(C=C2)OC(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl {[5-cyclopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B10968497.png)
![7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10968501.png)
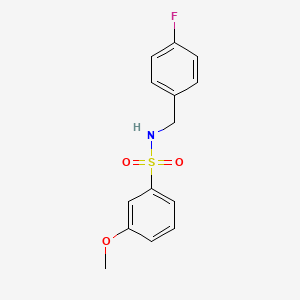
![N-[1-(4-chlorophenyl)ethyl]-2-fluorobenzenesulfonamide](/img/structure/B10968517.png)
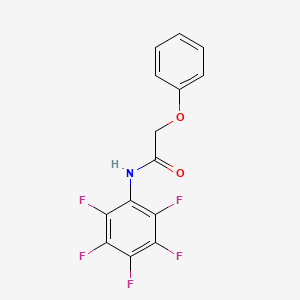
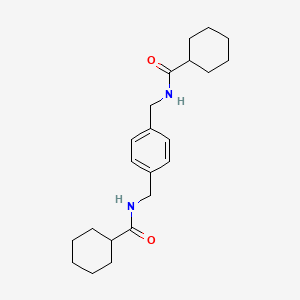
![7-({[4,5-di(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B10968528.png)
![5-methyl-3-phenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B10968532.png)
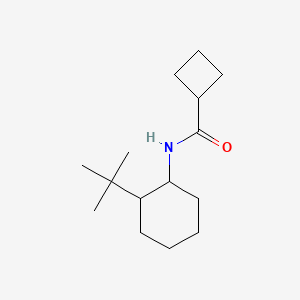
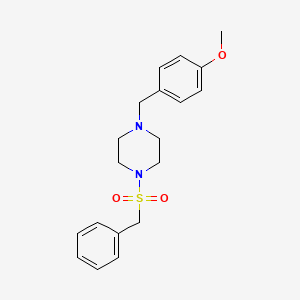
![6-[(5-Fluoro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10968565.png)
![2-[1-(2-methylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10968575.png)
![2-(3-methylphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10968583.png)
![2-(2-chloroquinolin-3-yl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10968587.png)
